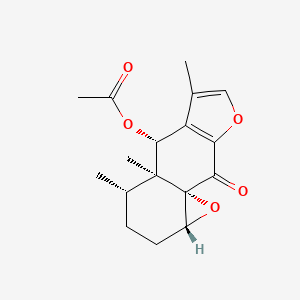
1,10-Epoxydecompositin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Epoxydecompositin is an organic compound with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol . . This compound is notable for its unique structure, which includes an epoxide ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,10-Epoxydecompositin typically involves the reaction of specific precursors under controlled conditions. One common method is the epoxidation of a suitable naphthofuran derivative using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is usually carried out at low temperatures to ensure the stability of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,10-Epoxydecompositin undergoes various chemical reactions, primarily due to the presence of the reactive epoxide ring. Some of the key reactions include:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions. Basic conditions, on the other hand, involve nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used. Reduction reactions can convert the epoxide ring into an alcohol.
Substitution Reactions: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,10-Epoxydecompositin involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and receptor modulation . The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
1,10-Epoxydecompositin can be compared with other similar compounds, such as:
1,2-Epoxybutane: Another epoxide with a simpler structure, used primarily as an industrial solvent.
1,2-Epoxycyclohexane: A cyclic epoxide used in the synthesis of various organic compounds.
1,2-Epoxy-3-phenoxypropane: An epoxide used in the production of epoxy resins and as a stabilizer for certain polymers.
What sets this compound apart is its unique naphthofuran structure, which imparts distinct chemical and physical properties, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C17H20O5 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1 |
Clé InChI |
XWHQCPICYIBGNB-XLLMKQGQSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
SMILES canonique |
CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14090247.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14090262.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090274.png)





![(5R)-3,3-dideuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14090306.png)
![1-(3,4-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090313.png)
![7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14090314.png)
